REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([O:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[Cl:28])[CH2:17][CH2:16]1)=O)(C)(C)C>>[Cl:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[O:21][CH:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1
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Name
|
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Quantity
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4 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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|
Quantity
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1.03 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=CC=C1)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 20 min at rt most of the volatiles were removed in vacuo and 1 M HCl (10 mL)
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Duration
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20 min
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Type
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ADDITION
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Details
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was added, whereupon an oil
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Type
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CUSTOM
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Details
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separated
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Type
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WASH
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Details
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This was washed with DCM (3×3 mL)
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Type
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EXTRACTION
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Details
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extracted with DCM (3×4 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to an oil (10 mg)
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Type
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DRY_WITH_MATERIAL
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Details
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The initial DCM washing was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
|
Details
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concentrated to a pale yellow oil (1.26 g), whose 1H NMR
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Type
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CUSTOM
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Details
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This material, plus the initial collected free base (10 mg)
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Type
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DISSOLUTION
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Details
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was dissolved in ether (30 mL)
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Type
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WASH
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Details
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washed with 5 M NaOH (10 mL), 1 M NaOH (2×10 mfL), water (10 mL) and saturated NaCl (2×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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HCl—saturated ether (35 mL) was added
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Type
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EXTRACTION
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Details
|
the turbid solution was extracted with 1 M HCl (3×10 mL)
|
Type
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EXTRACTION
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Details
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extracted with DCM (3×8 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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the organic portion dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CONCENTRATION
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Details
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concentrated to a pale yellow oil (457 mg; 62% from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester)
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Name
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|
Type
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|
Smiles
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ClC1=C(OC2CCNCC2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |